molecular formula C27H27N3O6 B15085502 4-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate CAS No. 769149-29-3

4-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate

Cat. No.: B15085502
CAS No.: 769149-29-3
M. Wt: 489.5 g/mol
InChI Key: HAVVVSPWQPXZEA-OGLMXYFKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate involves multiple steps, including the formation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed by suppliers like Sigma-Aldrich . it generally involves the reaction of 4-ethylaniline with oxoacetyl compounds under controlled conditions to form the carbohydrazonoyl intermediate, which is then reacted with 2-methoxyphenyl 4-ethoxybenzoate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. Typically, such compounds are produced in small quantities using batch processes in research laboratories.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

4-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors The compound may inhibit or activate these targets, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it valuable in research applications.

Properties

CAS No.

769149-29-3

Molecular Formula

C27H27N3O6

Molecular Weight

489.5 g/mol

IUPAC Name

[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-ethoxybenzoate

InChI

InChI=1S/C27H27N3O6/c1-4-18-6-11-21(12-7-18)29-25(31)26(32)30-28-17-19-8-15-23(24(16-19)34-3)36-27(33)20-9-13-22(14-10-20)35-5-2/h6-17H,4-5H2,1-3H3,(H,29,31)(H,30,32)/b28-17+

InChI Key

HAVVVSPWQPXZEA-OGLMXYFKSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC)OC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC)OC

Origin of Product

United States

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